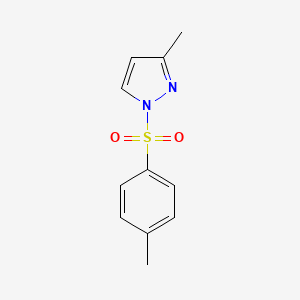

![molecular formula C18H10N4OS B2638815 11-Sulfanylphenanthro[9,10-g]pteridin-13-ol CAS No. 38350-62-8](/img/structure/B2638815.png)

11-Sulfanylphenanthro[9,10-g]pteridin-13-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

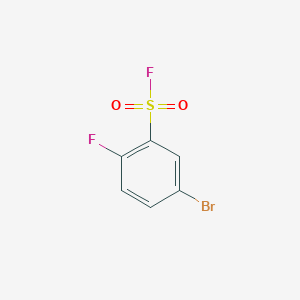

“11-Sulfanylphenanthro[9,10-g]pteridin-13-ol” is a chemical compound with immense potential in scientific research. It exhibits unique properties that make it valuable for various applications such as drug discovery, photovoltaics, and catalysis. It is structurally related to the parent bicyclic heterocycle called pteridine .

Aplicaciones Científicas De Investigación

Chemical Synthesis and Reactivity

One study focused on the electrophilic intramolecular cyclization of 2-(alkenylsulfanyl)pteridin-4(3H)-ones, resulting in derivatives with potential applications in chemical synthesis and drug design. The cyclization under specific conditions affords compounds of angular structure, which could be analogous to the synthesis routes or reactivity profiles expected for 11-Sulfanylphenanthro[9,10-g]pteridin-13-ol (Dyachenko et al., 2016).

Antitumor Activity

Research into novel inhibitors of phosphoinositide-3-kinase signaling, such as PX-866, demonstrates the potential for pteridin derivatives in developing cancer therapeutics. The extensive study on PX-866's antitumor activity suggests a research pathway for evaluating 11-Sulfanylphenanthro[9,10-g]pteridin-13-ol in similar contexts (Ihle et al., 2004).

Anti-inflammatory and Antibacterial Activities

A study on novel pyrazolo[4,3-g]pteridines showcased their anti-inflammatory and antibacterial properties. This indicates a potential area of application for 11-Sulfanylphenanthro[9,10-g]pteridin-13-ol in developing new anti-inflammatory and antibacterial agents (Abdel-Mohsen et al., 2016).

DNA Interactions

Research on ruthenium(II) mixed-polypyridyl complexes with pteridin derivatives suggests their application in studying DNA interactions, acting as molecular "light switches" for DNA and promoting the photocleavage of plasmid DNA. This opens up research avenues for 11-Sulfanylphenanthro[9,10-g]pteridin-13-ol in the field of biochemistry and molecular biology (Gao et al., 2006).

Propiedades

IUPAC Name |

11-sulfanylidene-10H-phenanthro[9,10-g]pteridin-13-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10N4OS/c23-17-15-16(21-18(24)22-17)20-14-12-8-4-2-6-10(12)9-5-1-3-7-11(9)13(14)19-15/h1-8H,(H2,20,21,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRLDGQXEPZQWPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C4=C2N=C5C(=N4)NC(=S)NC5=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

11-Sulfanylphenanthro[9,10-g]pteridin-13-ol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

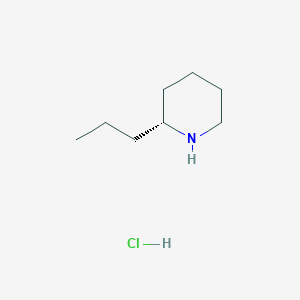

![N-benzyl-2-((3-(2,3-dichlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-ethylacetamide](/img/structure/B2638732.png)

![N-(3-acetamidophenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2638743.png)

![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-naphthamide](/img/structure/B2638744.png)

![3'-(4-Bromophenyl)-1-[(4-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2638746.png)

![N-(benzo[d][1,3]dioxol-5-yl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2638747.png)

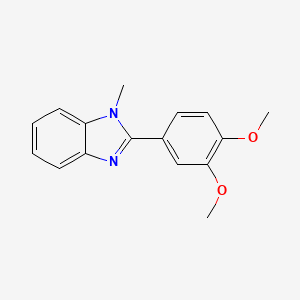

![2-(4-Ethoxyphenyl)-5-(2-methylpropyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2638749.png)

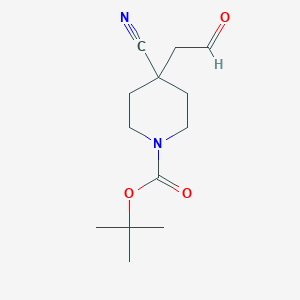

![1-[2-(3-Methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxylic acid](/img/structure/B2638750.png)

![N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2638751.png)

![2-(2-methoxybenzamido)-N-(2-methoxyethyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2638755.png)